4-Imino-5-methylimidazolidin-2-one
Description
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
4-amino-5-methyl-1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c1-2-3(5)7-4(8)6-2/h2H,1H3,(H3,5,6,7,8) |
InChI Key |
HGHGYCVXQBIEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Amides with Aldehydes Catalyzed by Lewis Acids
A robust and scalable method involves the condensation of amino amides with aldehydes under Lewis acid catalysis, such as ytterbium trifluoromethanesulfonate (Yb(OTf)3). This method is exemplified by the synthesis of related imidazolidinones and can be adapted for this compound.
-
- Amino amide (1 equivalent) is reacted with 2 equivalents of an aldehyde (e.g., pivaldehyde) in the presence of 1 mol% Yb(OTf)3.
- The reaction is carried out in chloroform under reflux for approximately 8 hours.
- After cooling, solvent removal is followed by purification via column chromatography.
-
- Formation of diastereomeric imidazolidinones occurs, which can be separated chromatographically.
- Yields are moderate (around 22-26%) with high enantiomeric excess (>98% e.e.).
- The process allows recycling of undesired diastereomers to improve overall yield.
-
- Simple, scalable, and mild conditions.
- High stereoselectivity and enantiopurity.
Pseudo-Multicomponent One-Pot Synthesis via Schiff Base Formation, Reduction, and Cyclization with Carbonyldiimidazole
A more recent and efficient method involves a pseudo-multicomponent reaction starting from trans-(R,R)-diaminocyclohexane, which can be adapted for the synthesis of this compound analogs.
-
- Schiff Base Formation: Diamine reacts with aldehyde to form an imine (Schiff base) in situ.
- Reduction: Sodium borohydride reduces the Schiff base to the corresponding diamine.
- Cyclization: Carbonyldiimidazole (CDI) is added to induce cyclization, forming the imidazolidinone ring.
-
- Solvents: Methanol and tetrahydrofuran (THF) under reflux (40-80 °C).
- Monitoring: Thin layer chromatography (TLC) to track reaction progress.
-
- Yields range from 55% to 81%, depending on substituents.
- The method is more sustainable and efficient compared to traditional multistep syntheses.
- Temperature is a critical factor; optimal range is 40–70 °C.
-
- Streamlined one-pot procedure reduces steps and waste.
- CDI offers benign byproducts (CO2 and imidazole).
- Suitable for scale-up and green chemistry applications.
Titanium-Mediated Reductive Cyclization of Imines
Another approach involves the use of low-valent titanium reagents generated in situ by reducing titanium tetrachloride with magnesium powder in tetrahydrofuran (THF).
-
- Imines react with the low-valent titanium species in the presence of 1,2-dibromoethane activator.
- Reaction proceeds at room temperature (~25 °C) over approximately 10 hours.
- Yields of imidazolidine derivatives are moderate to good (54–74%).
-
- The metal species facilitates reductive cyclization of imines to form the imidazolidine ring.
-
- Mild reaction conditions.
- Useful for preparing highly substituted imidazolidines.
Oxidative Rearrangement from Amino-Oxazoles
A less common but notable method involves the rearrangement of amino-oxazole derivatives to imidazolidinones via oxidative processes.
-
- 2-Amino-4-methyloxazole treated with hydrogen peroxide (35% H2O2) in aqueous ethanol at room temperature for 12 hours.
- The reaction yields hydroperoxy-substituted imidazolidinones, which are stable and can be isolated.
-
- Approximately 26% overall yield.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Lewis Acid-Catalyzed Cyclization | Amino amide + aldehyde, Yb(OTf)3 (1 mol%), reflux in CHCl3 | 22–26 | Scalable, stereoselective | Moderate yield, diastereomer separation needed |
| Pseudo-Multicomponent One-Pot (CDI) | Diamine + aldehyde, NaBH4 reduction, CDI cyclization, reflux MeOH/THF | 55–81 | Efficient, green, one-pot | Slow with aromatic amines |
| Titanium-Mediated Reductive Cyclization | Imine + TiCl4/Mg in THF, 1,2-dibromoethane, 25 °C | 54–74 | Mild conditions, good yields | Air-sensitive reagents |
| Oxidative Rearrangement from Amino-Oxazoles | 2-Amino-4-methyloxazole + H2O2 in aqueous EtOH, room temp. | ~26 | Alternative route, biologically relevant | Low yield, specific substrates |
Research Findings and Optimization Insights
Lewis Acid Catalysis: Ytterbium triflate is effective at low catalyst loading (1 mol%), promoting cyclization with high enantiopurity. Reflux times of 8 hours are standard, with longer reflux allowing isomerization to desired diastereomers.
Pseudo-Multicomponent Protocol: Statistical factorial design identified temperature as the most significant factor influencing yield, with 40–70 °C optimal. Stoichiometric variation had less impact. This method outperforms traditional multistep synthesis in yield and sustainability.
Titanium-Magnesium System: The activation of magnesium by 1,2-dibromoethane is crucial for generating reactive titanium species. The reaction mechanism likely involves metallation of solvent and subsequent imine reduction and cyclization.
Oxidative Rearrangement: The formation of hydroperoxy derivatives from amino-oxazoles suggests potential for biological activity and alternative synthetic pathways, though yields remain modest.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,5-dione derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .
Scientific Research Applications
4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The imidazolidin-2-one scaffold is versatile, with modifications at positions 1, 3, 4, and 5 significantly altering physicochemical and biological properties. Below is a detailed comparison of 4-Imino-5-methylimidazolidin-2-one with structurally related derivatives:
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Effects on Melting Points : Aromatic substituents (e.g., hydroxybenzodioxolyl in 2l ) increase melting points compared to aliphatic groups, likely due to enhanced intermolecular interactions.
- Synthetic Yields : Electron-withdrawing groups (e.g., chloro in 3a ) correlate with lower yields (49%) compared to electron-donating substituents (e.g., methoxy in 3d, 36% yield ), suggesting steric or electronic challenges during synthesis.
- Imino vs.
Key Findings :
- Halogenation : Bromo and fluoro substituents (e.g., in ) improve receptor-binding affinity, likely due to increased lipophilicity and van der Waals interactions .
- Hydroxy and Methoxy Groups : Derivatives with hydroxyl groups (e.g., 5-hydroxy in ) exhibit metabolic stability, whereas methoxy groups (e.g., 3d in ) may enhance membrane permeability .
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
